Optical properties: Substituted benzanthrones are known to exhibit interesting optical properties, such as fluorescence []. The bromine substituents in 3,9-Dibromobenzanthrone could influence its absorption and emission wavelengths, potentially leading to applications in organic electronics or as fluorescent probes.
Applications
Building block for organic semiconductors: Similar to perylene-based donor-acceptor-donor compounds [], 3,9-Dibromobenzanthrone could be used as a starting material for synthesizing organic semiconductors. The bromine atoms provide handles for further functionalization with electron-donating or withdrawing groups, allowing for the fine-tuning of electronic properties crucial for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) applications.
Development of supramolecular systems: The planar structure of benzanthrones allows for π-π stacking interactions, making them interesting building blocks for supramolecular systems [, ]. 3,9-Dibromobenzanthrone, with its bromine substituents influencing intermolecular interactions, could lead to novel self-assembled materials with unique properties.
Related Compounds
Benzanthrone
3,9-Disubstituted Acridines
Compound Description: This class of compounds features an acridine core with various substituents at the 3 and 9 positions. [] These derivatives demonstrated significant inhibition activity against topoisomerase I, a crucial enzyme involved in DNA replication. [] Notably, the study highlighted the strong biological activity of aniline acridine 17a against MCF7 cancer cells and N,N-dimethylaniline acridine 17b against SR cancer cells. []
Relevance: Similar to 3,9-Dibromobenzanthrone, these compounds highlight the importance of the 3 and 9 positions for substitutions on tricyclic aromatic systems. The shared 3,9-disubstitution pattern suggests potential similarities in their chemical reactivity and potential applications. []
Compound Description: These compounds are based on a perylene core with aryl amino groups substituted at the 3 and 9 positions. Various alkoxyl groups are further attached to the aryl rings. These modifications influence the PDAs' thermal and crystalline properties, significantly impacting their performance in OLEDs. [] Notably, these derivatives exhibit red-shifted emission spectra, extending up to 800 nm, a spectral region previously challenging to achieve with other PDA derivatives. []
Relevance: While structurally distinct from 3,9-Dibromobenzanthrone, the PDA derivatives emphasize the significance of the 3,9-disubstitution pattern in polycyclic aromatic systems for influencing electronic properties and potential applications in materials science. [] This parallel highlights a potential area of exploration for 3,9-Dibromobenzanthrone in similar applications.
3,9-Bis(p-(R)-diphenylamino)perylene
Compound Description: These perylene-based donor-acceptor-donor (D-A-D) compounds consist of a perylene core with p-(R)-diphenylamine substituents at the 3 and 9 positions, where R represents various electron-donating or electron-withdrawing groups. [] By systematically varying the R group, researchers were able to control the energy band gaps of these compounds, effectively tuning their emission colors across the green-to-red spectrum. []
Relevance: This example further reinforces the impact of 3,9-disubstitution on the photophysical properties of polycyclic aromatic systems like 3,9-Dibromobenzanthrone. [] The ability to tune emission color through substituent modification suggests a potential avenue for exploring the optoelectronic properties of 3,9-Dibromobenzanthrone.
9-Substituted phenanthrene-3-carboxylic acids
Compound Description: This class of compounds, characterized by a carboxylic acid group at the 3-position and various substituents at the 9-position of a phenanthrene core, have been reported to exhibit allosteric modulatory activity at the N-methyl-d-aspartate (NMDA) receptor. [] This receptor, activated by the neurotransmitter glutamate, is implicated in various neurological disorders, including schizophrenia, epilepsy, chronic pain, and neurodegenerative diseases like Alzheimer's. []
Relevance: While not directly analogous in structure to 3,9-Dibromobenzanthrone, the 9-substituted phenanthrene-3-carboxylic acids exemplify how specific substitutions on a tricyclic aromatic system can lead to significant biological activity, particularly in the context of neurological disorders. [] This example suggests the importance of investigating the potential biological activities of 3,9-Dibromobenzanthrone and its derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.